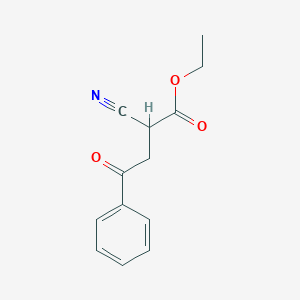

2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester, 95%

Overview

Description

“2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester” is an aliphatic α-ketoester . Bioreduction of this compound is reported to yield ethyl ®-2-hydroxy-4-phenylbutanoate . The effect of ionic liquid on the asymmetric reduction of this compound by Saccharomyces cerevisiae has been reported .

Synthesis Analysis

The synthesis of this compound involves several steps. One approach involves the condensation of ethyl pyruvate with benzaldehyde, followed by hydrogenation of the resulting benzylidenepyruvic acid sodium salt to yield 4-phenyl-2-hydroxybutyric acid. This is then esterified and oxidized to yield the final product .

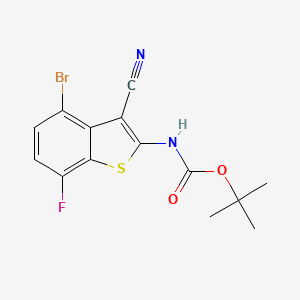

Molecular Structure Analysis

The molecular formula of “2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester” is C13H13NO3. The molecular weight is 231.25 g/mol.

Chemical Reactions Analysis

The compound undergoes bioreduction to yield ethyl ®-2-hydroxy-4-phenylbutanoate . The effect of ionic liquid on the asymmetric reduction of this compound by Saccharomyces cerevisiae has been reported .

Physical And Chemical Properties Analysis

The compound is an aliphatic α-ketoester . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved documents.

Mechanism of Action

Target of Action

It’s structurally similar compound, 4-oxo-4-phenyl-but-2-enoates, is known to inhibit menb, the 1,4-dihydroxyl-2-naphthoyl-coa synthase in the bacterial menaquinone (mk) biosynthesis pathway .

Mode of Action

It’s structurally similar compound, 4-oxo-4-phenyl-but-2-enoates, inhibits its target through the formation of an adduct with coenzyme a (coa) .

Biochemical Pathways

The compound likely affects the menaquinone (MK) biosynthesis pathway, given the known action of its structurally similar compound . The downstream effects of this inhibition would depend on the specific role of menaquinone in the organism, which is typically involved in electron transport in bacterial cells.

Pharmacokinetics

The compound’s molecular weight (21722100), LogP (157218), and PSA (6716000) suggest that it may have reasonable bioavailability .

Result of Action

Given its potential role in inhibiting the menaquinone (mk) biosynthesis pathway, it could potentially disrupt electron transport in bacterial cells .

Action Environment

It’s structurally similar compound, 4-oxo-4-phenyl-but-2-enoates, has been reported to be affected by the presence of ionic liquid in its asymmetric reduction by saccharomyces cerevisiae .

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester, 95% in lab experiments is its water solubility. This makes it easy to use in a variety of experiments. Additionally, 2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester, 95% is a colorless and odorless compound, which makes it easy to handle and store. The main limitation of using 2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester, 95% in lab experiments is its high cost. Additionally, 2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester, 95% is not readily available commercially, which can make it difficult to obtain.

Future Directions

The potential applications of 2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester, 95% are numerous and varied. Potential future directions include the development of new enzyme inhibitors, the study of protein folding, the development of new drugs, and the study of protein-protein interactions. Additionally, 2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester, 95% could be used to study the effects of environmental pollutants on biological systems, as well as the effects of drugs on the human body. Finally, 2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester, 95% could be used to study the effects of different types of radiation on biological systems.

Scientific Research Applications

2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester, 95% has been studied for its potential to act as a reagent in various chemical reactions. It has been used in studies of enzyme inhibition, protein folding, and drug design. In enzyme inhibition studies, 2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester, 95% has been used to inhibit the activity of enzymes that are involved in the breakdown of proteins. In protein folding studies, 2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester, 95% has been used to study the structure of proteins and their interactions with other molecules. In drug design studies, 2-Cyano-4-oxo-4-phenyl-butyric acid ethyl ester, 95% has been used to study the binding affinity of drugs to target molecules.

properties

IUPAC Name |

ethyl 2-cyano-4-oxo-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)11(9-14)8-12(15)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJHSLCAIKFIGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1=CC=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]](/img/structure/B6289550.png)

![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)